RORγt Inhibitory Potency: Target Compound vs. Reference RORγt Modulators
The target compound inhibits human GAL4-fused RORγt ligand-binding domain (LBD) with an IC50 of 269 nM in a cell-based dual-glo luciferase reporter assay in HEK293T cells [1]. By comparison, the well-characterized clinical-stage RORγt inverse agonist Vimirogant (VTP-43742) exhibits an IC50 of 57 nM in mouse splenocyte IL-17A secretion assays, while GSK805 demonstrates a pIC50 of 8.4 (~4 nM) in RORγt biochemical assays . The target compound's potency places it in a moderate range relative to optimized clinical leads. No direct head-to-head data against the N-isopropyl analog (CAS 1713589-45-7) in the same RORγt assay are publicly available.
| Evidence Dimension | RORγt LBD inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 269 nM |
| Comparator Or Baseline | Vimirogant: IC50 = 57 nM (mouse splenocyte IL-17A); GSK805: pIC50 = 8.4 (~4 nM, biochemical RORγt assay) |
| Quantified Difference | Target compound is ~4.7-fold less potent than Vimirogant and ~67-fold less potent than GSK805 (cross-assay comparison; differences in assay format limit direct comparability). |
| Conditions | Target compound: Human GAL4-fused RORγt LBD transfected in HEK293T cells, dual-glo luciferase assay, 24 h incubation. Comparators: Different assay formats and cell systems. |
Why This Matters
The 269 nM IC50 establishes the compound as a validated RORγt ligand suitable for use as a tool compound or starting scaffold for structure-activity relationship (SAR) exploration, distinct from more potent clinical candidates whose procurement costs and IP restrictions may be prohibitive for early-stage research.
- [1] BindingDB Entry BDBM50584281 / CHEMBL5086624. IC50: 269 nM. Assay: Inhibition of human GAL4-fused RORγt LBD transfected in HEK293T cells, dual-glo luciferase assay, 24 h. View Source
